molecular formula C10H7BrN2O B2489582 1-(4-Bromophenyl)pyrazole-3-carbaldehyde CAS No. 1892755-14-4

1-(4-Bromophenyl)pyrazole-3-carbaldehyde

Cat. No.: B2489582
CAS No.: 1892755-14-4
M. Wt: 251.083
InChI Key: QITPORZLTUBDFG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 4-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases.

Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and Schiff bases.

Scientific Research Applications

1-(4-Bromophenyl)pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pyrazole-3-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can interact with enzymes and receptors, modulating their activity. The bromophenyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, influencing their function.

Comparison with Similar Compounds

1-(4-Bromophenyl)pyrazole-3-carbaldehyde can be compared with other similar compounds such as:

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a formyl group, which affects its reactivity and applications.

    1-(4-Bromophenyl)-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde: The presence of a phenoxyphenyl group introduces additional steric and electronic effects, altering its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPORZLTUBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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